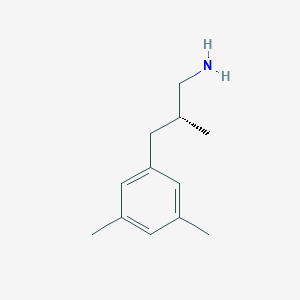
2-(4-ethoxyphenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-ethoxyphenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide, also known as EFPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. EFPM is a small molecule that belongs to the class of acetamides and has been found to exhibit various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
2-(4-ethoxyphenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide has been found to exhibit various scientific research applications. One of the most significant applications is in the field of cancer research. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism. This compound has also been found to exhibit anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Mecanismo De Acción
The mechanism of action of 2-(4-ethoxyphenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that this compound may induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism. Additionally, this compound has been found to exhibit anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Advantages and Limitations for Laboratory Experiments:
One of the advantages of using this compound in laboratory experiments is its ability to inhibit the growth of cancer cells. This makes it a promising compound for the development of new cancer therapies. However, one of the limitations of using this compound in laboratory experiments is its low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions in the field of 2-(4-ethoxyphenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide research. One of the most significant directions is the development of new cancer therapies based on this compound. Researchers are also studying the potential use of this compound in the treatment of inflammatory diseases. Additionally, researchers are studying the mechanism of action of this compound to better understand its biochemical and physiological effects. Finally, researchers are working to improve the solubility of this compound in water to make it easier to work with in laboratory experiments.
Métodos De Síntesis
The synthesis of 2-(4-ethoxyphenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide involves a series of chemical reactions, starting from the reaction of 4-ethoxybenzaldehyde with furan-2-ylmethylamine to form 4-ethoxyphenyl-(furan-2-ylmethyl)amine. This intermediate is then reacted with piperidine-4-carboxylic acid to form 1-(furan-2-ylmethyl)piperidin-4-yl)-4-ethoxyphenylamine. Finally, this compound is reacted with acetic anhydride to form this compound.
Propiedades
IUPAC Name |
2-(4-ethoxyphenyl)-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-2-25-19-7-5-17(6-8-19)14-21(24)22-15-18-9-11-23(12-10-18)16-20-4-3-13-26-20/h3-8,13,18H,2,9-12,14-16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUVCUZTBWOAEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

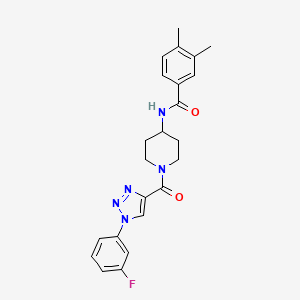
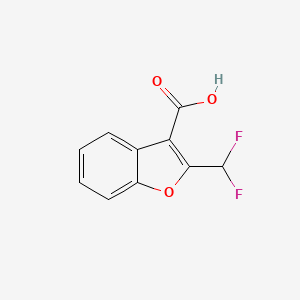
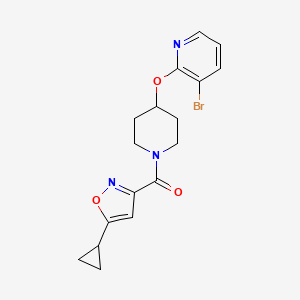
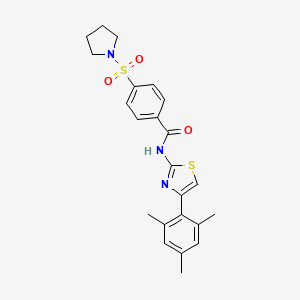
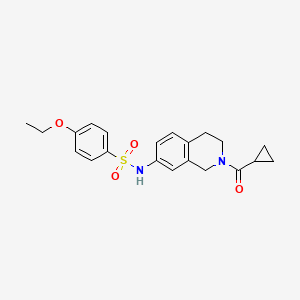
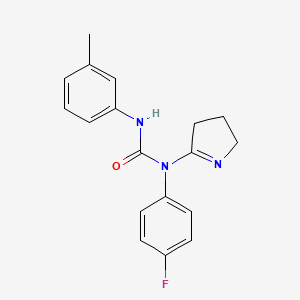
![2-(2,4-Dichlorophenyl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2655665.png)
![6-[(10S,12S,13R,14R,17R)-12-Acetyloxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B2655666.png)
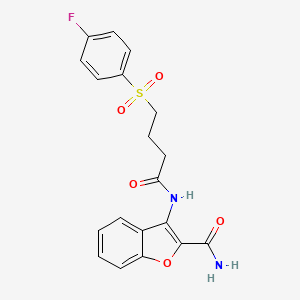
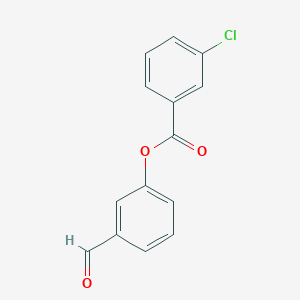
![1-phenyl-8-(phenylamino)-1H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one](/img/structure/B2655670.png)
![4-N-(3-chloro-4-methoxyphenyl)-1-methyl-6-N-prop-2-enylpyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2655671.png)
